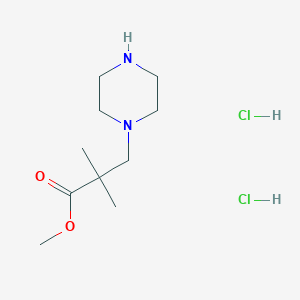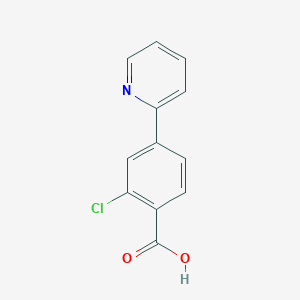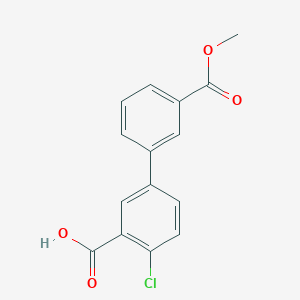
2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid is represented by the linear formula C15H11ClO4 . The InChI code for this compound is 1S/C9H7ClO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,1H3,(H,11,12) and the InChI key is YHXPAIMKXLFOOT-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid, as a novel compound, has implications in the development of new drugs due to its structural significance and potential biological activities. The synthesis and characterization of similar salicylic acid derivatives have been studied for their anti-inflammatory and analgesic activity through cyclooxygenase (COX) inhibition, highlighting the relevance of such compounds in pharmaceutical research. For instance, a related derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been evaluated for its COX-2 specificity, toxicity profile, and potential as an alternative to traditional NSAIDs like acetylsalicylic acid (ASA), demonstrating the importance of structural modifications in enhancing drug efficacy and reducing side effects (Tjahjono et al., 2022).
Antimicrobial and Antioxidant Properties
Compounds structurally related to 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid, such as chlorogenic acid, exhibit significant antimicrobial and antioxidant activities. These properties make them valuable in the treatment of metabolic syndrome and as potential food additives for the preservation of food products, indicating the broad applicability of these compounds beyond pharmaceuticals to include food science and nutrition (Santana-Gálvez et al., 2017).
Biological Activity and Therapeutic Potential
The study of natural carboxylic acids and their derivatives, like 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid, has shown that these compounds possess diverse biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationship analysis helps in understanding how structural differences affect their bioactivity, which is crucial for drug design and development. This analysis can lead to the discovery of novel therapeutic agents with optimized efficacy and minimized adverse effects (Godlewska-Żyłkiewicz et al., 2020).
Environmental and Safety Considerations
In the context of environmental science and toxicology, understanding the fate, behavior, and biotoxicity of chemical compounds, including those similar to 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid, is vital. Advanced oxidation processes (AOPs) have been explored for the degradation of such compounds, providing insights into their environmental impact, degradation pathways, and potential risks to human health and ecosystems. This research emphasizes the importance of assessing the environmental safety and biodegradability of new chemical entities (Qutob et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-(3-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-13(16)12(8-10)14(17)18/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBOSVRLRLPUMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690687 | |
| Record name | 4-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1262009-62-0 | |
| Record name | 4-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



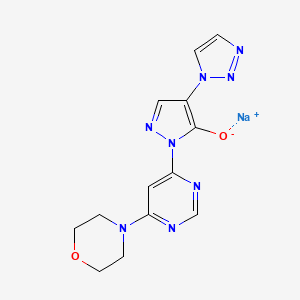
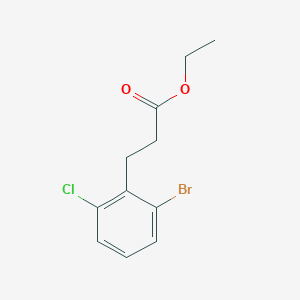
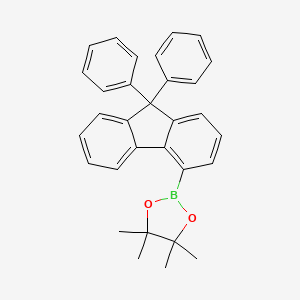







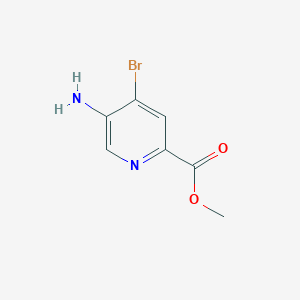
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride](/img/structure/B1454769.png)
